2-(2-Allylphenoxy)-N'-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Allylphenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Allylphenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide typically involves the following steps:
Formation of the hydrazide: This step involves the reaction of an ester with hydrazine to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Allylphenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Allylphenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-Allylphenoxy)acetohydrazide: A simpler analog with similar structural features.
N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide: Another related compound with different substituents.
Uniqueness
2-(2-Allylphenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
765297-89-0 |
---|---|
Molecular Formula |
C25H23ClN2O3 |
Molecular Weight |
434.9 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide |
InChI |
InChI=1S/C25H23ClN2O3/c1-2-5-21-6-3-4-7-24(21)31-18-25(29)28-27-16-19-10-14-23(15-11-19)30-17-20-8-12-22(26)13-9-20/h2-4,6-16H,1,5,17-18H2,(H,28,29)/b27-16+ |
InChI Key |
CAMHYMDAHGBTIB-JVWAILMASA-N |
Isomeric SMILES |
C=CCC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.